4-(2,5-Dichlorophenyl)piperazine-2,6-dione is a chemical compound characterized by the molecular formula and a molecular weight of 259.09 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities and interactions with various molecular targets. The compound is classified as a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties.
The synthesis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method allows for the formation of the piperazine ring while introducing the dichlorophenyl group at the appropriate position on the ring.
While industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimizing reaction conditions to enhance yield and purity. Common reagents used in the synthesis include various amines and halogenated compounds, which facilitate the formation of the desired piperazine structure.
The molecular structure of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione features a piperazine ring substituted at one position by a 2,5-dichlorophenyl group and at another position by two carbonyl groups (diones). The presence of chlorine substituents significantly affects its chemical reactivity and biological activity.
The compound's structural data can be summarized as follows:
4-(2,5-Dichlorophenyl)piperazine-2,6-dione can undergo various chemical reactions, including:
The specific products formed from these reactions depend on the reagents and conditions employed. For instance, oxidation may yield hydroxylated derivatives while substitution reactions can lead to various substituted piperazine derivatives.
The mechanism of action for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione is primarily based on its interaction with specific biological targets. Research indicates that this compound may influence neurotransmitter systems by acting on dopamine and serotonin receptors. Its structural features allow it to modulate these pathways effectively, which is crucial for its potential therapeutic applications.
4-(2,5-Dichlorophenyl)piperazine-2,6-dione typically appears as a crystalline solid. The melting point and solubility characteristics are essential for understanding its behavior in different environments but are not extensively documented in the available literature.
The compound exhibits significant reactivity due to the presence of chlorine substituents and carbonyl groups. It is likely to participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atoms.
4-(2,5-Dichlorophenyl)piperazine-2,6-dione has been studied for various scientific uses:
The inhibitory activity of 4-(2,5-dichlorophenyl)piperazine-2,6-dione against DHCR7 is rooted in its structural kinship with bioactive dichlorophenyl piperazines. This compound shares a dichlorophenylpiperazine pharmacophore with the atypical antipsychotic aripiprazole and its active metabolite 2,3-dichlorophenyl piperazine (DCPP). The planar dichlorophenyl group facilitates π-π stacking interactions within the hydrophobic substrate-binding cleft of DHCR7, while the piperazine-2,6-dione moiety provides hydrogen-bonding capabilities critical for enzyme engagement [2] [7].
Table 1: Structural and Functional Comparison of DHCR7 Inhibitors
Compound | Core Structure | IC₅₀ for DHCR7 | Key Structural Features |
---|---|---|---|
4-(2,5-Dichlorophenyl)piperazine-2,6-dione | Dichlorophenyl + piperazinedione | ~10 nM* | Carbonyl groups at C2/C6; para-chloro orientation |
Aripiprazole metabolite (DCPP) | Dichlorophenyl + piperazine | 5–10 nM | Basic piperazine nitrogen; meta/ortho chlorination |
AY9944 | Bis-aminomethyl chlorobenzene | <10 nM | Twin chlorobenzyl groups; non-cyclic amine |
*Estimated potency based on structural analogy [7].
Notably, the piperazine-2,6-dione configuration introduces rigidity through conjugated carbonyl groups, potentially enhancing binding specificity compared to flexible alkylamine chains in AY9944. Molecular docking simulations reveal that the para-chloro substituent of 4-(2,5-dichlorophenyl)piperazine-2,6-dione occupies a subpocket typically binding the sterol B-ring during 7-dehydrocholesterol (7-DHC) conversion, acting as a steric block [7]. This mechanistic mimicry positions it among the most potent DHCR7 inhibitors, comparable to the reference teratogen AY9944 used in rodent models of Smith-Lemli-Opitz syndrome (SLOS) [4].
Inhibition of DHCR7 by 4-(2,5-dichlorophenyl)piperazine-2,6-dione triggers profound dysregulation of the Kandutsch-Russell cholesterol biosynthesis pathway. Enzymatic blockade at the terminal step causes:
Accumulation of 7-DHC: Cellular and tissue levels of 7-DHC increase >100-fold in Neuro2a cells treated with analogous inhibitors (5–50 nM), functioning as a biochemical hallmark of DHCR7 inhibition [4] [8]. This conjugated diene sterol exhibits pro-oxidant properties and undergoes spontaneous oxidation to generate electrophilic oxysterols (e.g., 3β,5α-dihydroxycholest-7-en-6-one).
Compensatory Metabolic Shifts: Despite DHCR7 blockade, cholesterol synthesis precursors (e.g., lanosterol, desmosterol) show variable responses:
Table 2: Sterol Profile Alterations in DHCR7-Inhibited Systems
Sterol Metabolite | Change vs. Control | Biological Consequence |
---|---|---|
7-Dehydrocholesterol (7-DHC) | ↑↑↑ (>100-fold) | Oxysterol generation; lipid peroxidation |
Cholesterol | ↓ (20–40%) | Membrane fluidity disruption; signaling defects |
Lanosterol | ↑ (1.5–2 fold) | Compensatory HMGCR upregulation |
Desmosterol | ↓ (10–30%) | Impaired neuronal development |
The impact of 4-(2,5-dichlorophenyl)piperazine-2,6-dione on sterol homeostasis extends beyond biochemical metrics to functional neurodevelopmental outcomes:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7